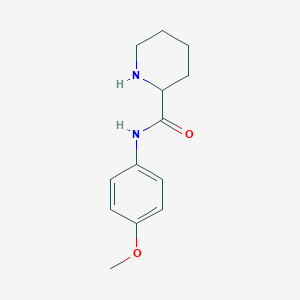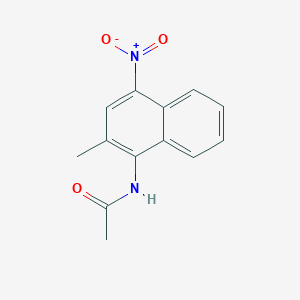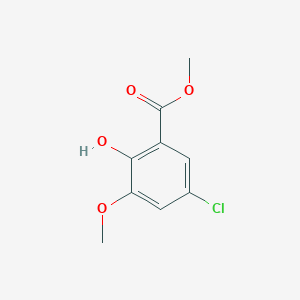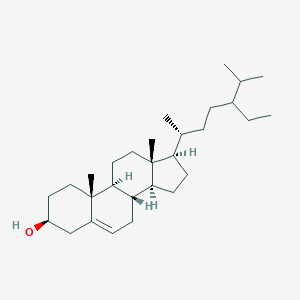![molecular formula C10H10O B169400 2,3-Dihydrobenzo[b]oxepine CAS No. 14949-49-6](/img/structure/B169400.png)
2,3-Dihydrobenzo[b]oxepine
Vue d'ensemble
Description
2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Synthesis Analysis
The synthesis of this compound has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis
The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis
New allocolchicine derivatives bearing this compound moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained this compound-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- 2,3-Dihydrobenzo[b]oxepine derivatives have been synthesized through gold-catalyzed cyclization, with the resulting compounds displaying cytotoxic activity against various cancer cell lines (Bukhvalova et al., 2019).
- Methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates were synthesized from Baylis-Hillman adducts, using a simple synthesis involving acetylation, cyanation, and other steps (Ahn et al., 2008).
- An intramolecular C-C formation process was developed for the enantioselective synthesis of 2,3-dihydrobenzo[b]oxepines, providing access to enantioenriched compounds which can serve as precursors for other structures (Zhang et al., 2021).
Chemical Synthesis Innovations
- Novel synthetic methods have been developed for dimethyl this compound-2,4-dicarboxylates and related compounds, highlighting the flexibility and potential of this chemical structure (Ahn et al., 2012).
- Substituted 2,5-dihydrobenzo[b]oxepines have been synthesized using a combination of Claisen rearrangement, Baeyer-Villiger oxidation, and ring-closing metathesis, demonstrating the compound's adaptability in complex chemical reactions (Wang et al., 2002).
Biological and Pharmacological Insights
- Dibenzo[b,f]oxepine derivatives, which share a similar structure, have shown potential as tubulin polymerization inhibitors, with computational studies supporting their role in medicinal chemistry (Krawczyk et al., 2016).
- Benzoxepine-1,2,3-triazole hybrids exhibit antibacterial properties, especially against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines, indicating their potential in treating bacterial infections and cancer (Kuntala et al., 2015).
Mécanisme D'action
Target of Action
2,3-Dihydrobenzo[b]oxepine is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their wide array of pharmacological activities . The primary targets of this compound are cancer cells, specifically HEK293, PANC-1, COL0357, HeLa, and Colon26 .
Mode of Action
The compound interacts with its targets by exerting cytotoxic activity. This means it has the ability to kill cancer cells at low micromolar range of concentrations
Pharmacokinetics
The compound’s cytotoxic activity suggests it is bioavailable and able to reach its cellular targets .
Result of Action
The primary result of this compound’s action is the death of cancer cells. The compound has demonstrated cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .
Safety and Hazards
Orientations Futures
Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJUMQRVNQWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292608 | |
| Record name | 2,3-dihydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14949-49-6 | |
| Record name | 14949-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?
A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:
- Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]
- Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]
- Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic this compound derivatives of colchicine, highlighting its potential in accessing diverse structures. []
- Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []
Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?
A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:
- Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the this compound core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []
- Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []
- Antimitotic Activity: The use of gold catalysis to synthesize this compound derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []
Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?
A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:
- Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []
- Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []
- High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]
Q4: How does the structure of the this compound core relate to its potential applications?
A4: While limited SAR data is available from the provided abstracts, some inferences can be made:
- Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]
- Conformation and Flexibility: The seven-membered oxepine ring within the this compound structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)




